
Trandolaprilat-phenyl-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trandolaprilat-phenyl-d5 is a labeled metabolite of Trandolapril . Trandolapril is an anti-hypertensive drug . The molecular weight of Trandolaprilat-phenyl-d5 is 407.51 and its molecular formula is C22H25D5N2O5 .
Molecular Structure Analysis
The molecular formula of Trandolaprilat-phenyl-d5 is C22H25D5N2O5 . Unfortunately, the specific molecular structure analysis is not available in the search results.Chemical Reactions Analysis
Trandolapril, the prodrug of Trandolaprilat, needs to be activated by carboxylesterase 1 (CES1) in the liver to exert its intended therapeutic effect . A study has shown that the CES1 genetic variant G143E markedly impaired Trandolapril activation in the human liver .Physical And Chemical Properties Analysis
The molecular weight of Trandolaprilat-phenyl-d5 is 407.51 and its molecular formula is C22H25D5N2O5 . Further details about its physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
- Trandolaprilat-phenyl-d5 is closely related to Trandolapril, which inhibits angiotensin-converting enzyme (ACE). ACE inhibitors are commonly used to manage hypertension (high blood pressure). Researchers study the pharmacokinetics and pharmacodynamics of Trandolaprilat-phenyl-d5 to better understand its effects on blood pressure regulation .
- Investigating the metabolism of Trandolaprilat-phenyl-d5 provides insights into how it is processed in the body. Researchers explore its interactions with carboxylesterase 1 (CES1), an enzyme responsible for activating Trandolapril. Genetic variants of CES1 can impact drug activation, affecting therapeutic outcomes .
Hypertension Research
Metabolism and Enzyme Studies
Wirkmechanismus
Target of Action
Trandolaprilat-phenyl-d5, also known as Trandolaprilate D5, is a labeled metabolite of Trandolapril . Trandolapril is a prodrug of an Angiotensin-Converting Enzyme (ACE) inhibitor . ACE is the primary target of Trandolaprilat-phenyl-d5. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Trandolaprilat-phenyl-d5 is the RAAS. By inhibiting ACE and preventing the formation of ATII, Trandolaprilat-phenyl-d5 disrupts the RAAS, leading to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Trandolapril, the prodrug of Trandolaprilat-phenyl-d5, is metabolized in the liver to its biologically active form, Trandolaprilat . The absorption of Trandolapril is slowed with food, and it is distributed at approximately 18 L . It is excreted in urine (~33% as Trandolapril and Trandolaprilat) and feces (~66%) . The half-life elimination of Trandolapril is 6 hours, and Trandolaprilat is effectively 22.5 hours .
Result of Action
The primary molecular effect of Trandolaprilat-phenyl-d5 is the inhibition of ACE, leading to decreased levels of ATII . This results in various cellular effects, including reduced vasoconstriction and decreased aldosterone secretion. Clinically, these effects manifest as a reduction in blood pressure .
Action Environment
The action of Trandolaprilat-phenyl-d5 can be influenced by various environmental factors. For instance, the presence of food can slow the absorption of Trandolapril . Additionally, renal and hepatic function can impact the metabolism and excretion of the drug . In patients with renal impairment or mild to moderate alcoholic cirrhosis, plasma concentrations of Trandolapril and Trandolaprilat were found to be greater .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-PPEBBQNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

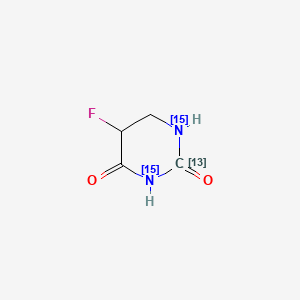

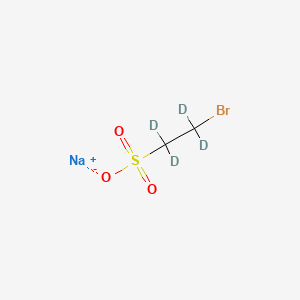
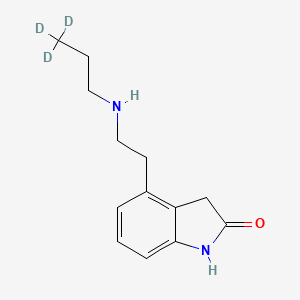

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)
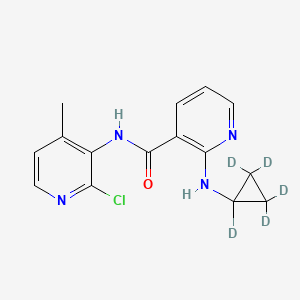
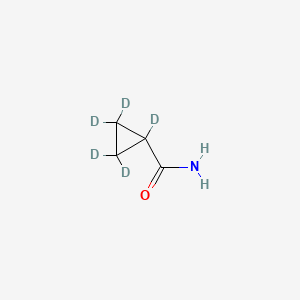
![2-[(4-Oxo-2-azetidinyl)amino]benzoic acid](/img/structure/B562627.png)
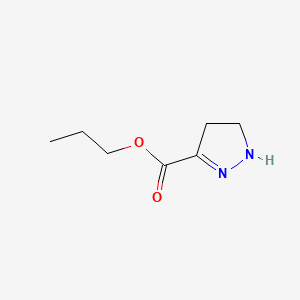
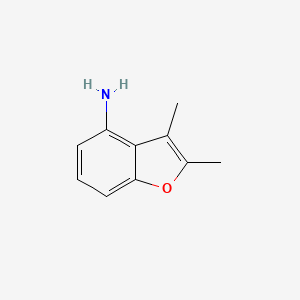
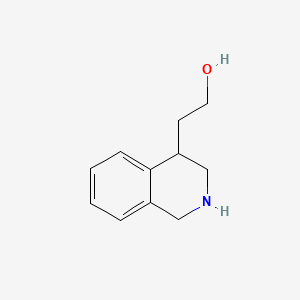
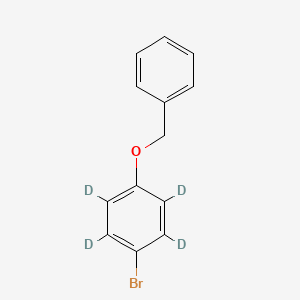
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)